Kanosamine Hydrochloride
Overview
Description
Kanosamine hydrochloride is a crystalline solid with the chemical formula C6H13NO5·HCl and a molecular weight of 215.63 g/mol . It is an antibiotic produced by Bacillus cereus UW85 and certain Streptomyces species . This compound exhibits significant inhibitory effects on the growth of plant-pathogenic oomycetes, certain fungi, and a few bacterial species .
Mechanism of Action
Target of Action
Kanosamine Hydrochloride, also known as 3-Amino-3-deoxy-D-glucose hydrochloride or 3-Glucosamine hydrochloride, primarily targets plant-pathogenic oomycetes , certain fungi, and some bacterial species . It has shown highly inhibitory effects on the growth of these organisms .
Mode of Action
This compound is transported into cells by the glucose transport system and subsequently phosphorylated to generate kanosamine-6-phosphate . This product inhibits the enzyme glucosamine-6-phosphate synthase , which is crucial for cell wall synthesis . The inhibitory effect is competitive to one of the substrates, D-fructose-6-phosphate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall synthesis pathway in targeted organisms . By inhibiting glucosamine-6-phosphate synthase, it disrupts the formation of glucosamine-6-phosphate from D-fructose-6-phosphate . This disruption affects the production of essential components of the cell wall, leading to inhibited growth and profound morphological changes .
Pharmacokinetics
It is known that the compound is easily absorbed and transported into cells . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The action of this compound leads to profound morphological changes in the targeted organisms, including inhibition of septum formation and cell agglutination . It effectively inhibits the growth of many human pathogenic fungi and other organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its accumulation in Bacillus cereus UW85 culture supernatants was enhanced by the addition of ferric iron and suppressed by the addition of phosphate to rich medium . Additionally, its accumulation was enhanced more than 300% by the addition of alfalfa seedling exudate to minimal medium
Biochemical Analysis
Biochemical Properties
Kanosamine Hydrochloride plays a significant role in biochemical reactions. It is a constituent of kanamycin, an antibiotic produced by Streptomyces and Bacillus . It can inhibit cell wall synthesis in plant-pathogenic oomycetes and certain fungi as well as some bacterial species
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely unexplored. It is known to have antibacterial properties, which suggests that it may influence cell function by disrupting bacterial cell wall synthesis .
Molecular Mechanism
It is believed to exert its effects at the molecular level by inhibiting cell wall synthesis in certain microorganisms
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to be a part of the polysaccharides chitin and chitosan
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanosamine hydrochloride can be synthesized through the fermentation of Bacillus cereus UW85 or Streptomyces species . The accumulation of kanosamine in the culture supernatants is enhanced by the addition of ferric iron and suppressed by the addition of phosphate to a rich medium . The addition of alfalfa seedling exudate to minimal medium can enhance kanosamine accumulation by more than 300% .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the medium. The product is then extracted and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: Kanosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Kanosamine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert kanosamine to its reduced forms.
Substitution: Substitution reactions can occur at the amino group or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of kanosamine, such as oxo-kanosamine, reduced kanosamine, and substituted kanosamine .
Scientific Research Applications
Kanosamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
- Glucosamine hydrochloride
- Kanamycin
- Aminoglycosides
Comparison: Kanosamine hydrochloride is unique due to its specific inhibitory effects on plant-pathogenic oomycetes and certain fungi . Unlike glucosamine hydrochloride, which is primarily used as a dietary supplement, this compound has significant antimicrobial properties . Compared to kanamycin and other aminoglycosides, this compound has a distinct mechanism of action and a different spectrum of activity .
Biological Activity
Kanosamine hydrochloride is a biologically active compound primarily known for its antibiotic properties. It is produced by certain bacterial species, particularly Bacillus cereus and Streptomyces, and has garnered attention for its potential applications in agriculture and medicine. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
Kanosamine is a 2-amino-2-deoxy sugar that belongs to the class of aminoglycosides. Its structure allows it to interact with bacterial cell wall synthesis and metabolic pathways, making it effective against a range of microorganisms.
- Inhibition of Cell Wall Synthesis : Kanosamine disrupts the synthesis of peptidoglycan in bacterial cell walls, which is crucial for maintaining cell integrity. This action is particularly effective against certain fungi and plant-pathogenic oomycetes.
- Competitive Inhibition : Kanosamine-6-phosphate, a phosphorylated derivative of kanosamine, acts as a competitive inhibitor of glucosamine-6-phosphate synthase, interfering with the synthesis of key metabolites essential for cell wall formation in fungi like Candida albicans.
- Impact on Metabolic Pathways : Kanosamine influences central carbon metabolism in bacteria by modulating NADPH levels through its biosynthetic pathways, which can enhance growth under specific conditions .
Biological Activity Against Pathogens
This compound exhibits a broad spectrum of biological activity against various pathogens:
- Fungi : It has shown significant inhibitory effects against human pathogenic fungi such as Candida albicans, with minimal inhibitory concentration (MIC) values indicating strong antifungal activity.
- Bacteria : While primarily effective against fungi, kanosamine also demonstrates moderate antibacterial properties against specific bacterial strains, including Staphylococcus aureus.
- Oomycetes : Kanosamine is particularly effective against plant-pathogenic oomycetes, such as Phytophthora medicaginis, with MIC values as low as 25 µg/ml .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the efficacy and mechanisms of kanosamine:
- Metabolome Analysis : A study highlighted that the activation of the NTD/kanosamine biosynthetic pathway in Bacillus subtilis led to increased intracellular NADPH levels, suggesting a role for kanosamine in enhancing metabolic efficiency under nutrient-limited conditions .
- Antifungal Activity Assessment : In vitro experiments demonstrated that kanosamine significantly inhibited the growth of C. albicans, leading to morphological changes such as inhibition of septum formation and enhanced cell agglutination at concentrations around 400 µg/ml .
- Agricultural Applications : Kanosamine's ability to inhibit plant-pathogenic organisms has led to its exploration as a natural pesticide alternative. Enhanced accumulation in culture supernatants was observed when specific nutrients were added, indicating potential for agricultural applications .
Comparative Biological Activity Table
Pathogen Type | Organism | MIC (µg/ml) | Mechanism of Action |
---|---|---|---|
Fungi | Candida albicans | 400 | Inhibition of glucosamine-6-phosphate synthase |
Plant-Pathogenic Oomycetes | Phytophthora medicaginis | 25 | Disruption of cell wall synthesis |
Bacteria | Staphylococcus aureus | 400 | Cell wall synthesis inhibition |
Properties
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOMBKCPIMCOO-BTVCFUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206351 | |
Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57649-10-2 | |
Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanosamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANOSAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that purified 3-Amino-3-deoxy-D-glucose hydrochloride did not alleviate insulin shock in mice, contrary to initial observations with a less pure sample. What could explain this discrepancy?
A1: The researchers discovered that the initial 3-Amino-3-deoxy-D-glucose hydrochloride sample used was contaminated with glucose []. Glucose is known to counteract the effects of insulin by providing an alternative energy source. Therefore, the observed relief from insulin shock in the initial experiments was likely due to the contaminating glucose and not the 3-Amino-3-deoxy-D-glucose hydrochloride itself. The purified 3-Amino-3-deoxy-D-glucose hydrochloride, with a specific rotation closer to the established value (+19.870° vs. +23.610°), did not show the same effect, suggesting the contaminating glucose was responsible for the initial observations.
Q2: The study focused on nitrogenous glucose derivatives. What was the rationale for choosing this specific class of compounds for investigating potential relief from insulin shock?
A2: The researchers aimed to explore the potential of nitrogenous glucose derivatives to alleviate insulin shock in mice []. This focus stemmed from previous work by Herring, Irvine, and Macleod, which did not examine nitrogenous derivatives. The selection of glucose derivatives, specifically those containing an amino group (NH2) or urea, was likely based on the rationale that these modifications might influence the compound's metabolic fate or interaction with biological pathways relevant to insulin and glucose regulation.
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